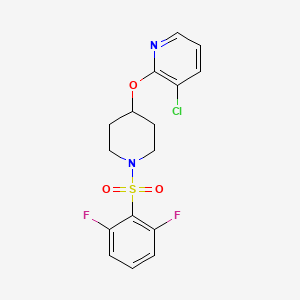

3-(6-(4-(4-硝基苯基)哌嗪-1-基)-6-氧代己基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antiviral Research

This compound, due to its structural complexity, could be investigated for its potential antiviral properties. Indole derivatives, which share some structural similarities, have been reported to exhibit antiviral activities . By studying the interactions of this compound with viral proteins or enzymes, researchers could potentially develop new antiviral drugs.

Anticancer Activity

Compounds with nitrophenylpiperazine derivatives have been designed as potential tyrosinase inhibitors , which play a role in melanin synthesis. By inhibiting tyrosinase, this compound might be useful in preventing the proliferation of melanoma cells, thus serving as a potential anticancer agent.

Antimicrobial Applications

The structural features of this compound suggest it could be effective against a range of microbial pathogens. Indole derivatives are known to possess antimicrobial properties , and this compound could be part of new antimicrobial drug development.

Antidiabetic Research

Indole derivatives have been associated with antidiabetic activities . This compound could be studied for its potential to interact with biological targets relevant to diabetes management, such as insulin receptors or enzymes involved in glucose metabolism.

Plant Growth Regulation

Indole-3-acetic acid is a plant hormone derived from indole compounds . By studying the effects of this compound on plant hormone receptors, it could be used to regulate plant growth and development.

作用机制

属性

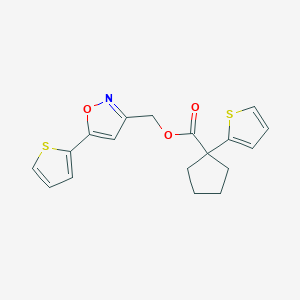

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-bromo-1-hexanone, followed by the reaction of the resulting intermediate with 4-nitrophenylpiperazine and methyl chloroformate. The final product is obtained by the esterification of the carboxylic acid group with methanol." "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-bromo-1-hexanone", "4-nitrophenylpiperazine", "methyl chloroformate", "methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-bromo-1-hexanone in the presence of a base such as potassium carbonate to form the intermediate 3-(6-bromo-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Reaction of the intermediate with 4-nitrophenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Reaction of the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of the carboxylic acid group of the final product with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester of the final product, 'Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS 编号 |

896371-69-0 |

产品名称 |

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

分子式 |

C26H29N5O7 |

分子量 |

523.546 |

IUPAC 名称 |

methyl 3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N5O7/c1-38-25(34)18-6-11-21-22(17-18)27-26(35)30(24(21)33)12-4-2-3-5-23(32)29-15-13-28(14-16-29)19-7-9-20(10-8-19)31(36)37/h6-11,17H,2-5,12-16H2,1H3,(H,27,35) |

InChI 键 |

PALCJRCUBXMTCV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886189.png)

![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)

![N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide](/img/structure/B2886192.png)

![N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2886194.png)

![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)

![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2886210.png)